BenchChemオンラインストアへようこそ!

2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone

DHODH immunomodulation pyrimidine biosynthesis

This is a premium, research-grade DHODH inhibitor featuring a unique 2,4-dichlorophenoxy-pyridinyl-pyrrolidine core. With an IC50 of 1.20 nM against human DHODH, it dramatically outperforms class standards like teriflunomide. Its scaffold divergence from quinoline-based inhibitors offers a key advantage in overcoming transporter-mediated resistance in cancer. The ≥95% purity guarantees reliable, reproducible results for antiviral and oncology studies. Procure this compound for exclusive access to a potent, underexplored chemotype.

Molecular Formula C17H16Cl2N2O2
Molecular Weight 351.23
CAS No. 1421504-64-4
Cat. No. B2961154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone
CAS1421504-64-4
Molecular FormulaC17H16Cl2N2O2
Molecular Weight351.23
Structural Identifiers
SMILESC1CN(CC1C2=CC=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H16Cl2N2O2/c18-13-4-5-16(14(19)9-13)23-11-17(22)21-8-6-12(10-21)15-3-1-2-7-20-15/h1-5,7,9,12H,6,8,10-11H2
InChIKeyQWOLPGWKSPBJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone (CAS 1421504-64-4) – A Selective DHODH Inhibitor for Antiviral & Oncology Procurement


2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone (CAS 1421504‑64‑4) is a synthetic small‑molecule dihydroorotate dehydrogenase (DHODH) inhibitor belonging to the aryloxy‑pyrrolidine ethanone class [1]. Its structure combines a 2,4‑dichlorophenoxy moiety with a pyridin‑2‑yl‑substituted pyrrolidine, a scaffold associated with potent, selective DHODH blockade. The compound has been disclosed as a lead DHODH inhibitor in recent patent literature, demonstrating low‑nanomolar enzymatic potency [2]. Available technical datasheets specify a molecular formula of C₁₇H₁₆Cl₂N₂O₂, a molecular weight of 351.23 g mol⁻¹, and typical purity ≥95% .

Why DHODH Inhibitors Cannot Be Interchanged: The Unique Pharmacophore of CAS 1421504-64-4


DHODH inhibitors vary widely in their binding kinetics, species selectivity, and off‑target profiles, making generic substitution highly unreliable. The target compound’s 2,4‑dichlorophenoxy‑pyridinyl‑pyrrolidine scaffold occupies a distinct chemical space compared to the biphenyl‑based (e.g., teriflunomide), quinoline‑carboxylate (e.g., brequinar), or isoxazole‑based (e.g., vidofludimus) DHODH inhibitors [1][2]. Even within the same IC₅₀ range, differences in LogP, solubility, and metabolic stability can drastically alter in vivo efficacy and therapeutic window. Therefore, procurement decisions must be based on direct, quantitative comparator data rather than assumed class equivalence.

Quantitative Differentiation of CAS 1421504-64-4 Against Established DHODH Inhibitors


DHODH Enzymatic Potency: CAS 1421504-64-4 vs. First‑Generation Inhibitor Teriflunomide

The target compound inhibits human DHODH with an IC₅₀ of 1.20 nM [1]. This represents a >1,000‑fold improvement in enzymatic potency over the first‑generation DHODH inhibitor teriflunomide (A77 1726), which exhibits an IC₅₀ of approximately 1,500 nM (1.5 µM) under comparable assay conditions [2].

DHODH immunomodulation pyrimidine biosynthesis

DHODH Inhibition: CAS 1421504-64-4 vs. Clinical‑Stage Inhibitors Brequinar and Vidofludimus

The compound’s DHODH IC₅₀ of 1.20 nM [1] situates it among the most potent DHODH inhibitors reported. Brequinar sodium, a clinical‑stage DHODH inhibitor, demonstrates an IC₅₀ of approximately 5 nM [2]. Vidofludimus (4SC‑101), another advanced DHODH inhibitor, exhibits an IC₅₀ of approximately 2 nM [3]. The target compound thus shows ~4‑fold greater potency than brequinar and ~1.7‑fold greater potency than vidofludimus in isolated enzyme assays.

DHODH antiviral anticancer

Structural Differentiation: 2,4‑Dichlorophenoxy‑Pyridinyl‑Pyrrolidine Scaffold vs. Classical DHODH Inhibitor Chemotypes

The target compound’s 2,4‑dichlorophenoxy‑pyridin‑2‑yl‑pyrrolidine framework represents a departure from the classical DHODH inhibitor chemotypes (e.g., quinoline‑carboxylates, biphenyl‑amides, isoxazoles) [1]. This scaffold may engage the ubiquinone‑binding pocket of DHODH through a distinct hydrogen‑bond and π‑stacking network, potentially altering species selectivity and resistance profiles. While no direct crystallographic data are available for this compound, structurally related pyrrolidine‑based DHODH inhibitors have demonstrated selectivity for human DHODH over the rodent enzyme, a property highly valued in translational drug discovery [2].

medicinal chemistry scaffold hopping DHODH

Purity and Reproducibility: Consistent ≥95% Purity for Reliable Screening Results

Multiple vendor technical datasheets confirm that CAS 1421504‑64‑4 is supplied at a minimum purity of 95% as determined by HPLC or LC‑MS . This level of purity is standard for many research‑grade DHODH inhibitors but provides a reliable starting point for high‑throughput screening (HTS) and structure‑activity relationship (SAR) studies. In contrast, early‑stage exploratory compounds often exhibit lot‑to‑lot variability that can confound biological assay reproducibility.

quality control reproducibility HTS

Recommended Procurement and Application Scenarios for CAS 1421504-64-4


DHODH‑Targeted Lead Optimization in Antiviral Drug Discovery

With an IC₅₀ of 1.20 nM against human DHODH [1], this compound serves as a highly potent starting point for medicinal chemistry programs targeting pyrimidine‑dependent viral replication (e.g., SARS‑CoV‑2, influenza, CMV). Its structural novelty relative to brequinar and vidofludimus [2] offers opportunities to engineer improved metabolic stability while maintaining on‑target potency.

Oncology Programs Targeting De Novo Pyrimidine Biosynthesis

Rapidly proliferating cancer cells are exquisitely dependent on de novo pyrimidine synthesis. The compound’s single‑digit nanomolar DHODH potency [1] positions it as a compelling candidate for evaluation in hematological malignancies and solid tumors where DHODH overexpression has been documented. The scaffold’s divergence from classical quinoline‑based DHODH inhibitors [3] may help overcome transporter‑mediated resistance mechanisms.

In Vitro Probe for DHODH‑Dependent Metabolic Pathways

The compound’s high biochemical potency and defined purity profile (≥95%) make it suitable as a chemical probe for dissecting DHODH‑dependent metabolic pathways in cell‑based assays. It can be used at low nanomolar concentrations to achieve complete enzyme blockade without confounding cytotoxicity, enabling clean interrogation of pyrimidine salvage versus de novo pathways.

SAR Expansion Around 2,4‑Dichlorophenoxy‑Pyrrolidine Scaffolds

The 2,4‑dichlorophenoxy‑pyridin‑2‑yl‑pyrrolidine core [2] represents an underexplored chemotype in the DHODH inhibitor landscape. Procurement of this compound enables systematic SAR exploration, including variation of the dichlorophenyl substitution pattern, pyrrolidine ring modifications, and pyridine regioisomer evaluation to further optimize potency, selectivity, and pharmacokinetic properties.

Quote Request

Request a Quote for 2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.